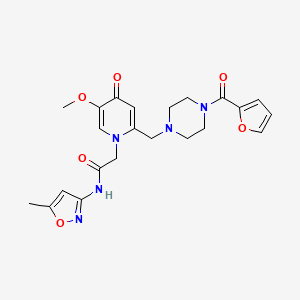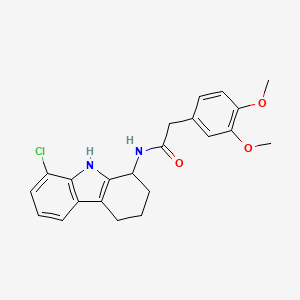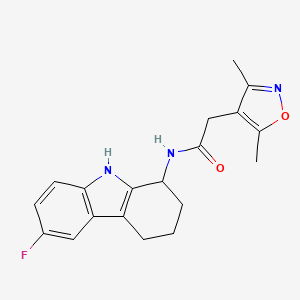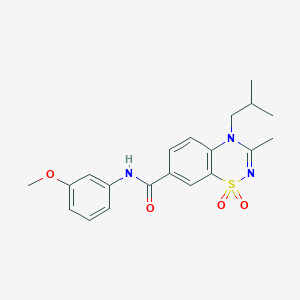![molecular formula C22H23ClN4O3S B11231594 N-(4-chlorophenyl)-2-{[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11231594.png)
N-(4-chlorophenyl)-2-{[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known by its IUPAC name Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester , has the molecular formula C₁₂H₁₄ClNO₂ with a molecular weight of 239.7 g/mol .
- It belongs to the class of organic compounds called amino acid derivatives .
- The compound’s structure consists of an alanine backbone (an amino acid) with a chlorophenylmethylene group attached to the amino nitrogen and an ethyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between and (derived from alanine).
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or methanol) with an acid catalyst (such as sulfuric acid) at elevated temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology: It may serve as a for designing bioactive molecules.
Medicine: Investigations focus on potential pharmacological properties.
Industry: Limited applications, but it could be explored for new materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets . Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include . the unique combination of the chlorophenylmethylene group and the 1,2,4-triazole ring sets this compound apart.
Remember that this compound’s detailed biological effects and applications require further investigation
Properties
Molecular Formula |
C22H23ClN4O3S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-3-27-21(17-12-19-18(11-14(17)2)29-9-4-10-30-19)25-26-22(27)31-13-20(28)24-16-7-5-15(23)6-8-16/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,28) |
InChI Key |
FAUHSSOZMXXLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3C)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~4~-(3-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231532.png)
![6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11231540.png)

![2-[{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B11231559.png)


![methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B11231576.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231578.png)
![N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231583.png)
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231585.png)
![6,7-dimethyl-N-(4-phenoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231587.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11231598.png)
